Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate
CAS No.:
Cat. No.: VC15875837
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25NO4 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate |
| Standard InChI | InChI=1S/C18H25NO4/c1-17(2,3)22-15(20)11-14-16(21)23-18(4,5)12-19(14)13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |
| Standard InChI Key | PDRPEPJMEHOMHU-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(C(C(=O)O1)CC(=O)OC(C)(C)C)C2=CC=CC=C2)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a morpholine ring substituted at the 3-position with an acetoxy group bearing a tert-butyl ester. Key structural elements include:
-
A 6,6-dimethyl-2-oxo-morpholine core ensuring conformational rigidity.
-
A phenyl group at the 4-position contributing to aromatic interactions in biological systems.
-
A tert-butyl ester moiety enhancing solubility in organic solvents and metabolic stability .
The IUPAC name, tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate, reflects these substituents systematically .
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
-NMR displays signals for the tert-butyl group (δ 1.45 ppm), phenyl protons (δ 7.35–7.46 ppm), and methyl groups on the morpholine ring (δ 1.20–1.30 ppm).
-
-NMR reveals carbonyl carbons at δ 170–175 ppm (ester and morpholinone).
Mass spectrometry (MS) shows a molecular ion peak at m/z 319.4, consistent with the molecular weight .
Physicochemical Properties
Experimental and predicted properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 447.4°C (Predicted) | |
| Density | 1.083 ± 0.06 g/cm³ | |
| Partition Coefficient (LogP) | 3.10 ± 0.40 | |
| Solubility in THF | >50 mg/mL |
The high boiling point and moderate LogP suggest suitability for high-temperature reactions and lipid membrane permeability, respectively .
Synthesis and Reaction Optimization
Key Synthetic Route
The synthesis involves a two-step lithiation-alkylation sequence :
Step 1: Deprotonation
6,6-Dimethyl-4-phenylmorpholin-2-one (0.487 mmol) is treated with lithium hexamethyldisilazane (LiHMDS, 0.490 mmol) in tetrahydrofuran (THF) at −70°C for 1 hour, generating a stabilized enolate .
Step 2: Alkylation
tert-Butyl bromoacetate (1.105 mmol) is added dropwise at −70°C, followed by stirring for 3.5 hours. Quenching with saturated ammonium chloride and purification via flash chromatography yields the product in 78% yield .
Critical Parameters
-
Temperature Control: Reactions below −60°C minimize side reactions .
-
Solvent Choice: THF optimizes enolate stability and reagent solubility .
-
Purification: Ethyl acetate/heptane gradients (10–40%) effectively separate the product .
Applications in Pharmaceutical Chemistry
Case Study: Anticandidate
A 2024 study derivatized the acetoxy group into a hydroxamic acid, creating a histone deacetylase (HDAC) inhibitor with IC₅₀ = 120 nM. Structural analogs showed improved blood-brain barrier penetration compared to vorinostat.
Analytical Characterization
| Technique | Application | Findings |
|---|---|---|
| HPLC | Purity assessment | >99% purity (254 nm) |
| IR Spectroscopy | Functional group analysis | = 1730 cm⁻¹ |
| X-ray Crystallography | Solid-state structure | Orthorhombic crystal system |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume